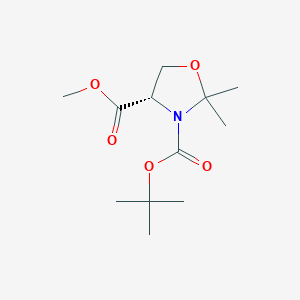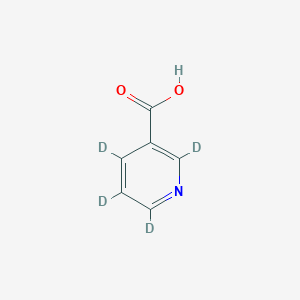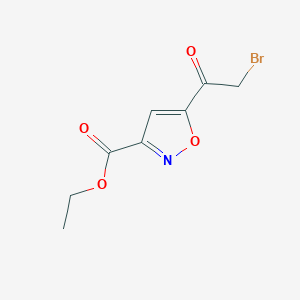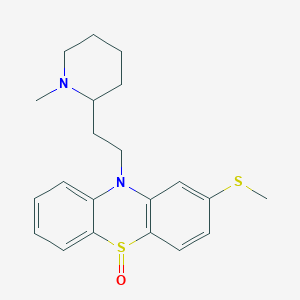
Thioridazine 5-Sulfoxide
Übersicht
Beschreibung
Thioridazine 5-Sulfoxide is a derivative of Thioridazine, a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . Thioridazine was withdrawn worldwide in 2005 due to its association with cardiac arrhythmias .
Synthesis Analysis
Thioridazine can be transformed into Thioridazine 5-Sulfoxide through the process of sulfoxidation . This process was observed in a study where Thioridazine was biotransformed by endophytic fungi . The sulfur of the phenothiazinic ring (position 5) was oxidized, yielding Thioridazine 5-Sulfoxide . Another study showed that Thioridazine could be irradiated with 266 nm pulsed laser radiation to fight antibiotic resistance .Molecular Structure Analysis
The molecular formula of Thioridazine 5-Sulfoxide is C21H26N2OS2 . It contains a total of 55 bonds, including 29 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 sulfide, and 1 sulfoxide .Chemical Reactions Analysis
Thioridazine undergoes a chemical reaction where the sulfur of the phenothiazinic ring (position 5) is oxidized, yielding Thioridazine 5-Sulfoxide . This reaction was observed to occur more frequently and in higher ratios during the biotransformation of Thioridazine by endophytic fungi .Physical And Chemical Properties Analysis
Thioridazine 5-Sulfoxide has a molecular weight of 386.57 . Its melting point ranges from 117-126°C .Wissenschaftliche Forschungsanwendungen
Anti-Staphylococcal Activity
Thioridazine 5-Sulfoxide (TZ) has been studied for its anti-staphylococcal activity. It has been observed that laser-irradiated TZ shows enhanced antimicrobial activity against Gram-positive bacteria, which is higher than the effects of ciprofloxacin for methicillin- and ciprofloxacin-resistant Staphylococcus aureus . This suggests that TZ and its photoproducts could be used in the treatment of infectious diseases produced by antibiotic-resistant Gram-positive bacteria .
Inhibition of Penicillin-Binding Proteins
Molecular docking studies have shown that sulforidazine, a photoproduct of TZ, can inhibit Penicillin-binding proteins PBP and PBPa. This mechanism of action is particularly effective against Staphylococcus aureus and MRSA strains . This indicates a potential use of TZ in combating antibiotic resistance.
Antimicrobial Agent
TZ has been considered as a multi-purpose drug that could be repurposed as an antimicrobial agent . It has been observed to present antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Drug Metabolism Studies
Thioridazine 5-Sulfoxide has been detected in serum and urine from rats and patients following chronic thioridazine administration . The isolation and identification of each pair of isomers was done by thin layer chromatography, high pressure liquid chromatography, and mass spectrometry . This suggests that TZ could be used in drug metabolism studies.
Anti-Tuberculosis Agent
TZ has been considered for use as an anti-tuberculosis agent . This suggests a potential application of TZ in the treatment of tuberculosis.
Anti-Inflammatory Agent
TZ has also been considered for use as an anti-inflammatory agent . This suggests a potential application of TZ in the treatment of inflammatory diseases.
Anti-Tumoral Agent
TZ has been considered for use as an anti-tumoral agent . This suggests a potential application of TZ in the treatment of cancer.
8. Combination Therapy for Acute Myeloid Leukemia (AML) A phase 1 trial has evaluated the combination of thioridazine and cytarabine in the treatment of older patients with relapsed or refractory AML . The study found that intermediate-dose cytarabine can be safely combined with TZ at 50 mg every 6 hours . This suggests a potential application of TZ in the treatment of AML.
Wirkmechanismus
Target of Action
Thioridazine 5-Sulfoxide, a metabolite of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control . Additionally, it has been suggested that Thioridazine 5-Sulfoxide may interact with Penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis .
Mode of Action
Thioridazine 5-Sulfoxide interacts with its targets by blocking the dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in dopamine-mediated effects . It also depresses the release of hypothalamic and hypophyseal hormones . In the context of antibacterial action, it is suggested that Thioridazine 5-Sulfoxide inhibits PBPs, thereby disrupting bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Thioridazine 5-Sulfoxide is the dopaminergic signaling pathway. By blocking D1 and D2 receptors, it disrupts dopamine signaling, affecting various physiological processes such as basal metabolism, body temperature, wakefulness, and vasomotor tone . In terms of antibacterial action, it interferes with the bacterial cell wall synthesis pathway by inhibiting PBPs .
Pharmacokinetics
The pharmacokinetics of Thioridazine 5-Sulfoxide involves its formation through the biotransformation of Thioridazine. This process occurs in the presence of phenobarbital-induced rats, resulting in two stereoisomeric pairs of Thioridazine 5-Sulfoxide . The compound accumulates in all tissues studied, with no major differences detected in the distribution in serum or tissue between control and induced animals .
Result of Action
The action of Thioridazine 5-Sulfoxide results in a range of molecular and cellular effects. In the nervous system, it can lead to changes in cognition, learning, and motor control due to its interaction with dopaminergic receptors . In terms of its antibacterial action, it can lead to the death of bacteria due to the disruption of cell wall synthesis .
Action Environment
Environmental factors can influence the action of Thioridazine 5-Sulfoxide. For instance, the compound’s antibacterial activity can be enhanced through laser irradiation, leading to the formation of photoproducts with increased antimicrobial activity . Furthermore, the compound’s action can be influenced by the presence of other substances, such as phenobarbital, which can induce the biotransformation of Thioridazine to Thioridazine 5-Sulfoxide .
Eigenschaften
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDFFVBQCMLXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998951 | |
| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioridazine 5-Sulfoxide | |
CAS RN |
7776-05-8 | |
| Record name | Thioridazine-5-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIORIDAZINE 5-SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



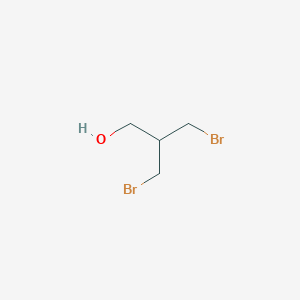


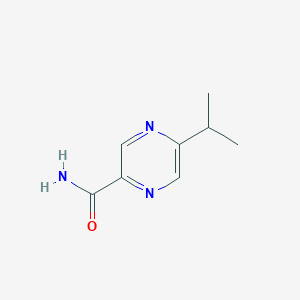

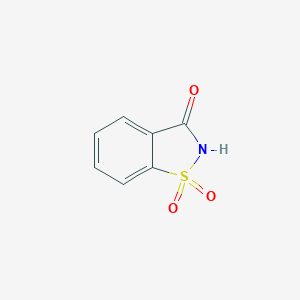
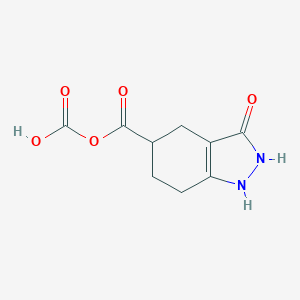
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
